[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid
Overview
Description
“[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid” is a chemical compound with the molecular formula C14H16FNO3 . It has a molecular weight of 265.28 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid” is 1S/C14H16FNO3/c15-12-5-3-11(4-6-12)14(19)16-7-1-2-10(9-16)8-13(17)18/h3-6,10H,1-2,7-9H2,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid” is a solid compound . It has a molecular weight of 265.28 .Scientific Research Applications
Scientific Field
Application in Material Science
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Application in Biochemistry
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Application in Agricultural Chemistry
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Application in Analytical Chemistry
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Application in Neuroscience
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Application in Pharmacokinetics
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Application in Synthetic Organic Chemistry
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Application in Chemical Biology
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Application in Veterinary Medicine
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Application in Computational Chemistry
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These applications demonstrate the versatility of “[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid” in various scientific fields. The compound’s structural features make it a valuable tool in research and development across multiple disciplines .
These additional applications highlight the broad potential of “[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid” in scientific research and its significant role in the advancement of various medical and pharmacological fields. For the most current and detailed information, direct consultation of the scientific literature and ongoing research is essential .
properties
IUPAC Name |
2-[1-(4-fluorobenzoyl)piperidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-12-5-3-11(4-6-12)14(19)16-7-1-2-10(9-16)8-13(17)18/h3-6,10H,1-2,7-9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXTYAUPVNGBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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